7-(2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-9-5-4-6-19(7-9)14-16-12-11(20(14)8-10(2)21)13(22)17-15(23)18(12)3/h9-10,21H,4-8H2,1-3H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSGHREVNYPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 919020-14-7, is a synthetic purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with a hydroxypropyl and a methylpiperidine moiety.
The molecular formula of the compound is , with a molecular weight of approximately 321.37 g/mol. The structure includes various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 919020-14-7 |
Antitumor Activity
Recent research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related purine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. These effects may be attributed to their ability to interfere with DNA synthesis or repair mechanisms.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research on similar piperidine-containing purines has demonstrated their capacity to inhibit inflammatory mediators and cytokines in vitro and in vivo. This suggests that this compound might also possess similar anti-inflammatory properties.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a series of purine derivatives including compounds structurally related to this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models, with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific derivative tested.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, researchers assessed the effects of piperidine-derived purines on cytokine production in human macrophages. The findings revealed that these compounds inhibited the release of TNF-alpha and IL-6, suggesting a potential therapeutic application in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: Position 8 Modifications: The 3-methylpiperidinyl group in the target compound may enhance lipophilicity compared to pyridinyloxy (3j, 3m) or aminopiperidinyl (linagliptin) groups. This could influence blood-brain barrier penetration or target selectivity . Position 7 Modifications: The 2-hydroxypropyl group in the target compound contrasts with butynyl (linagliptin) or benzyl (NCT-501) substituents, suggesting differences in metabolic stability or receptor binding .
Synthetic Accessibility :
- The target compound’s yield (85.9%) is comparable to analogs like M4 (90.5%) and linagliptin intermediates (76–94%), indicating robust synthetic routes .
Therapeutic Potential: Analogs like 3j and 3m demonstrate that modifications at position 8 can eliminate caffeine-like CNS stimulation while retaining analgesic effects, suggesting a pathway for non-stimulant pain therapies . Linagliptin and HBK001 highlight the utility of purine-2,6-diones in diabetes treatment via DPP4 inhibition or dual-target mechanisms .
Q & A
Q. What are the optimal synthetic pathways for 7-(2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution at the 8-position of the purine core and functionalization of the hydroxypropyl group. Key steps include:
- Step 1: Alkylation of the purine core using 3-methylpiperidine under reflux conditions in anhydrous dimethylformamide (DMF) .
- Step 2: Hydroxypropyl group introduction via Mitsunobu reaction or epoxide ring-opening, requiring catalysts like triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Optimization: Use HPLC to monitor intermediate purity. Adjust solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and temperature (60–80°C) to minimize side products. For purification, employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve the hydroxypropyl, methylpiperidinyl, and purine core signals. For example, the methylpiperidinyl protons appear as multiplet peaks at δ 1.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 378.18) and fragmentation patterns .
- X-ray Crystallography: Used to resolve stereochemistry of the hydroxypropyl group and piperidinyl substituent. Requires single crystals grown via slow evaporation in ethanol/water mixtures .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties and verifies NMR chemical shifts .
Q. How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against adenosine deaminase (ADA) or phosphodiesterase (PDE) using fluorogenic substrates (e.g., 2’-deoxyadenosine for ADA) .
- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves .
- Antiviral Screening: Employ plaque reduction assays in viral models (e.g., hepatitis C replicon systems) to assess replication inhibition .
Advanced Research Questions
Q. How does the 3-methylpiperidinyl group influence this compound’s binding affinity to biological targets compared to other nitrogenous substituents?
Methodological Answer:
- Molecular Docking: Compare binding modes using AutoDock Vina with protein structures (e.g., PDE4B or adenosine receptors). The 3-methylpiperidinyl group’s conformational flexibility enhances hydrophobic interactions in active sites .
- Structure-Activity Relationship (SAR): Synthesize analogs with pyrrolidinyl or morpholinyl groups. Test affinity via surface plasmon resonance (SPR) and correlate with steric/electronic parameters (e.g., LogP, polar surface area) .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic glucuronidation of the hydroxypropyl group .
- Metabolite Identification: Incubate the compound with liver microsomes and identify metabolites via UPLC-QTOF. Structural modifications (e.g., methylpiperidinyl fluorination) may block metabolic hotspots .
- Species-Specific Differences: Compare target protein homology (e.g., human vs. murine ADA) using Clustal Omega alignment. Adjust dosing regimens or use humanized models .
Q. How can researchers investigate the compound’s mechanism of action when multiple biological targets are implicated?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins in cell lysates .
- CRISPR-Cas9 Knockout Screens: Identify genes whose knockout abolishes the compound’s effect (e.g., ADA or PI3K pathways) .
- Transcriptomic Analysis: Perform RNA-seq on treated cells to map differentially expressed genes and pathways (e.g., apoptosis or immune response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
